3-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-23-15-5-4-12(9-14(15)19)17(21)20-11-18(22,13-6-7-24-10-13)16-3-2-8-25-16/h2-10,22H,11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHKIQOTHWDYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzamide Core
Formation of 3-Fluoro-4-Methoxybenzoic Acid
The synthesis begins with the preparation of the substituted benzoic acid precursor. 3-Fluoro-4-methoxybenzoic acid is typically synthesized via:
- Direct fluorination of 4-methoxybenzoic acid using Selectfluor® or electrophilic fluorinating agents under acidic conditions.
- Methoxy group introduction via nucleophilic aromatic substitution (NAS) on 3-fluoro-4-nitrobenzoic acid, followed by nitro group reduction.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fluorination | Selectfluor®, CH₃CN, 80°C, 12h | 78–85 | |
| Methoxylation | NaOMe, DMF, 110°C, 6h | 90 |
Conversion to Acyl Chloride
The benzoic acid is activated to its acyl chloride derivative for subsequent amide bond formation:
- Thionyl chloride (SOCl₂) : Reflux in anhydrous dichloromethane (DCM) for 4–6 hours.
- Phosphorus oxychloride (POCl₃) : Catalyzed by DMF, heated to 60°C for 2 hours.
Data Comparison :
| Acylating Agent | Temperature (°C) | Time (h) | Purity (%) |
|---|---|---|---|
| SOCl₂ | 70 | 4 | 95 |
| POCl₃ | 60 | 2 | 97 |
POCl₃ is preferred for reduced side reactions and higher yields.
Synthesis of the Ethylamine Side Chain
The ethylamine moiety, 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine, presents synthetic complexity due to its stereochemistry and hydroxyl group.
Preparation of 2-(Furan-3-yl)-2-(Thiophen-2-yl)Ketone
A Mannich reaction or Friedel-Crafts acylation is employed:
- Friedel-Crafts acylation : React furan-3-yl and thiophen-2-yl Grignard reagents with acetyl chloride in tetrahydrofuran (THF) at −78°C.
Optimized Conditions :
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Furan-3-yl MgBr | THF | −78 | 65 |
| Thiophen-2-yl MgCl | THF | −78 | 70 |
Reduction to Secondary Alcohol
The ketone is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation:
Conversion to Primary Amine
The hydroxyl group is transformed into an amine via a Gabriel synthesis:
- Protection : React with phthalic anhydride to form a phthalimide intermediate.
- Azide formation : Treat with sodium azide (NaN₃) in dimethylformamide (DMF).
- Reduction : Staudinger reaction with triphenylphosphine (PPh₃) followed by hydrolysis.
Yield Optimization :
| Step | Reagents | Yield (%) |
|---|---|---|
| Phthalimide formation | Phthalic anhydride, Δ | 85 |
| Azide substitution | NaN₃, DMF, 80°C | 78 |
| Reduction | PPh₃, H₂O | 90 |
Amide Bond Formation
The final coupling of the acyl chloride and ethylamine is critical for achieving high purity.
Coupling Methodology
- Schotten-Baumann reaction : Combine acyl chloride and amine in a biphasic system (NaOH/CH₂Cl₂) at 0°C.
- Catalytic coupling : Use 4-dimethylaminopyridine (DMAP) in DCM to enhance reactivity.
Comparative Analysis :
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | 0 | 2 | 82 |
| DMAP-catalyzed | 25 | 1 | 89 |
Challenges and Mitigation Strategies
Steric Hindrance
The bulky ethylamine side chain impedes nucleophilic attack during amidation. Solutions include:
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Reduction: The carbonyl group, if present, can be reduced back to the hydroxyethyl group using reducing agents like NaBH4 or LiAlH4.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using a strong base like NaH or t-BuOK.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: NaH (Sodium hydride), t-BuOK (Potassium tert-butoxide)
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Regeneration of the hydroxyethyl group
Substitution: Replacement of the fluoro group with other nucleophiles
Scientific Research Applications
3-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide
- 3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide
Uniqueness
Compared to similar compounds, 3-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both furan and thiophene rings, along with the hydroxyethyl group, provides a versatile platform for further chemical modifications and exploration of its bioactivity.
Biological Activity
3-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide is a synthetic compound with a complex structure that includes functional groups such as fluorine, hydroxyethyl, thiophene, and methoxy. These structural features suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C17H16FNO3S
- Molecular Weight : 337.38 g/mol
Synthesis
The synthesis of this compound typically involves several organic reactions:
- Boc-protection : Protecting the amine group to prevent unwanted reactions.
- Mitsunobu Reaction : Coupling the furan and thiophene derivatives with the protected amine.
- Deprotection : Removing the Boc group to yield the final product.
Biological Activity
The compound exhibits several biological activities that are summarized in the following sections.
Antiviral Activity
Research indicates that compounds structurally similar to this compound have demonstrated potent antiviral properties. For instance, related nucleoside analogs have been shown to inhibit Hepatitis B virus (HBV) polymerase with IC50 values in the nanomolar range . The presence of a fluorine atom and specific functional groups may enhance binding affinity to viral enzymes.
Anti-inflammatory Effects
Furan derivatives have been recognized for their anti-inflammatory properties. Studies suggest that furan-based compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX . The incorporation of furan in this compound may contribute to similar anti-inflammatory effects, warranting further investigation.
Antimicrobial Activity
The antimicrobial potential of thiophene-containing compounds has been documented, with some showing selective inhibition of microbial growth . Given that this compound contains both furan and thiophene moieties, it is hypothesized that it may exhibit antimicrobial activity through similar mechanisms.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or inflammatory pathways.
- Receptor Interaction : It could interact with cellular receptors, altering signaling pathways related to inflammation or infection.
Case Studies
- Study on Antiviral Activity : A study evaluating the antiviral properties of structurally related compounds found that they significantly inhibited HBV replication at low concentrations (EC50 = 7.8 nM), suggesting a promising therapeutic avenue for chronic hepatitis infections .
| Compound | EC50 (nM) | Target |
|---|---|---|
| Compound A | 7.8 | HBV Polymerase |
| Compound B | 31 | HIV Reverse Transcriptase |
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 3-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide?
- Methodological Answer : Synthesis optimization involves precise control of reaction conditions:
- Temperature : Maintain 0–5°C during amidation to prevent side reactions (e.g., epoxide formation from hydroxyl groups) .
- Solvent Choice : Polar aprotic solvents like dichloromethane enhance nucleophilic substitution efficiency, while ethanol improves intermediate solubility .
- Catalysts : Palladium or nickel complexes facilitate cross-coupling reactions for heterocyclic moieties (e.g., furan-thiophene linkages) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR identify substituent environments (e.g., fluorine’s deshielding effect at ~-110 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and detect byproducts .
- X-ray Crystallography : Resolves stereochemistry of the hydroxyethyl-thiophene-furan core, as seen in analogous compounds (e.g., orthorhombic crystal system, space group P222) .
Q. How can researchers address low yields during the final amidation step?
- Methodological Answer :
- Coupling Agents : Use carbodiimides (e.g., DCC) with catalytic DMAP to activate the carboxyl group .
- Stoichiometry : A 1.2:1 molar ratio of amine to acyl chloride minimizes unreacted starting material .
- Workup : Acid-base extraction (pH 4–5) removes unreacted reagents, improving yield by 15–20% .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
- Methodological Answer :
- Heterocyclic Moieties : Thiophene and furan rings enhance π-π stacking with aromatic residues in enzyme active sites, as shown in analogues with IC values <10 µM .
- Substituent Effects :
| Modification | Biological Activity Shift | Reference |
|---|---|---|
| Methoxy → Trifluoromethoxy | 3x increase in metabolic stability | |
| Hydroxyethyl → Methyl | Loss of hydrogen bonding; 50% reduced potency |
Q. How can computational modeling predict metabolic pathways and toxicity?
- Methodological Answer :
- Docking Studies : AutoDock Vina models interactions with CYP450 isoforms (e.g., CYP3A4), predicting hydroxylation at the thiophene ring .
- ADMET Prediction : SwissADME identifies high gastrointestinal absorption (LogP = 2.8) but potential hepatotoxicity (AMES test positivity due to nitro groups) .
Q. Why do in vitro and in vivo bioactivity profiles often diverge for this compound?
- Methodological Answer :
- Solubility Limitations : Poor aqueous solubility (<0.1 mg/mL) reduces bioavailability; nanoformulation (liposomes) improves in vivo efficacy by 40% .
- Metabolic Degradation : Phase I metabolism (e.g., hydroxylation by CYP2D6) deactivates the compound unless stabilized via fluorination .
Q. What strategies validate target engagement in mechanistic studies?
- Methodological Answer :
- Photoaffinity Labeling : Incorporate azide groups into the benzamide core to crosslink with target proteins, followed by pull-down assays .
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (K = 120 nM) to receptors like GPCRs .
Q. How does crystallographic data inform structural modifications for enhanced stability?
- Methodological Answer :
- Torsional Angle Analysis : X-ray data (e.g., C–C–O–F dihedral = 15°) identifies steric strain; introducing methyl groups reduces conformational flexibility, improving thermal stability (ΔT = +12°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
